molecular formula C19H20ClFN4O3S B2590080 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251693-02-3

6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Numéro de catalogue: B2590080
Numéro CAS: 1251693-02-3
Poids moléculaire: 438.9
Clé InChI: HXGJZNQWWHFSIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel chemical entity designed for research applications. Compounds featuring the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated significant potential in medicinal chemistry research, particularly as inhibitors of parasitic targets . Specifically, closely related sulfonamide-bearing [1,2,4]triazolo[4,3-a]pyridine analogues have shown promising in vitro antimalarial activity against Plasmodium falciparum , the most lethal malaria parasite, with some hits exhibiting inhibitory concentrations (IC 50 ) in the low micromolar range . The structural core of this compound class is also recognized for a broad spectrum of pharmaceutical and biological activities, which may include antibacterial, antifungal, and anti-inflammatory properties, making it a versatile scaffold for hit-to-lead optimization campaigns . The presence of the azepane-sulfonyl group and the halogenated benzyl moiety in this specific molecule suggests potential for enhanced target binding and optimized physicochemical properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O3S/c20-16-6-5-7-17(21)15(16)13-25-19(26)24-12-14(8-9-18(24)22-25)29(27,28)23-10-3-1-2-4-11-23/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGJZNQWWHFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the azepane-1-sulfonyl group and the 2-chloro-6-fluorophenylmethyl group. Common reagents and conditions include:

    Reagents: Sodium azide, chloroform, sulfuryl chloride, azepane, etc.

    Conditions: Reflux, inert atmosphere, specific pH conditions, etc.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the triazolopyridine core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, triazolopyridines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key triazolo[4,3-a]pyridin-3-one derivatives is provided below:

Compound Name/ID Benzyl Substituent Sulfonyl/Other Group Key Features Source
Target Compound 2-chloro-6-fluorophenyl Azepane-1-sulfonyl 7-membered azepane enhances flexibility; Cl/F substitution improves stability -
BG12830 () 3-bromophenyl Pyrrolidine-1-sulfonyl 5-membered pyrrolidine increases rigidity; Br substituent may reduce metabolic stability
Patent Example () Cyclopentyl Trifluoroethylsulfonyl Trifluoroethyl group enhances lipophilicity; cyclopentyl adds steric bulk
MM0421.02 () 4-Phenylpiperazin-1-yl None Piperazine side chain improves solubility but lacks sulfonyl interactions
901273-30-1 () - Trifluoromethyl Strong electron-withdrawing CF3 group; higher lipophilicity

Key Differences and Implications

Sulfonyl Group Variations :

  • The target compound’s azepane-1-sulfonyl group offers a balance between flexibility and hydrogen-bonding capacity compared to the rigid trifluoroethylsulfonyl () or smaller pyrrolidine-1-sulfonyl (). Larger rings like azepane may improve target engagement but reduce aqueous solubility .
  • MM0421.02 () lacks a sulfonyl group, relying instead on a piperazine side chain for solubility, which may limit membrane permeability .

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound provides a unique steric and electronic profile. The meta-halogen arrangement may optimize binding pocket interactions compared to the 3-bromophenyl in BG12830, where Br’s larger size and lower electronegativity could hinder target fit .

In contrast, BG12830 () employs simpler sulfonylation steps with pyrrolidine .

Research Findings and Trends

  • Patent Trends : European patents (–6) emphasize sulfonyl and fluorinated groups to optimize pharmacokinetics. The target compound aligns with this trend, combining azepane sulfonyl with halogenated aromatics .
  • Therapeutic Potential: While direct activity data are absent, analogs like BG12830 and MM0421.02 are linked to kinase and GPCR modulation, suggesting the target compound may share similar targets .
  • Computational Insights : Tools like AutoDock Vina () could predict binding modes, with the azepane sulfonyl likely forming critical hydrogen bonds in enzyme active sites .

Activité Biologique

The compound 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule featuring a triazolopyridinone core. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClFN4O3SC_{19}H_{20}ClFN_{4}O_{3}S. The presence of various functional groups, including an azepane sulfonyl group and a chloro-fluorophenyl moiety, contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₀ClFN₄O₃S
IUPAC NameThis compound
SMILESO=C1N(C=C(C=C2)S(N3CCCCCC3)(=O)=O)C2=NN1Cc(ccc(F)c1)c1Cl

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological responses. Preliminary studies suggest that the triazolopyridinone core may be involved in kinase inhibition, a crucial mechanism in cancer therapy.

Anticancer Activity

Recent investigations have indicated that compounds with a similar triazolopyridinone structure exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with related structures can inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells .
  • The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring has been associated with enhanced potency against cancer cells.

Antimicrobial Activity

The azepane and triazolopyridinone moieties are also found in several antimicrobial agents. Studies are warranted to explore the antimicrobial properties of this compound against various bacterial and fungal strains. Initial assessments suggest potential activity against Gram-positive and Gram-negative bacteria due to structural similarities with known antimicrobial agents .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of new compounds:

  • Absorption : The compound is expected to have good oral bioavailability due to its favorable lipophilicity.
  • Distribution : The large molecular structure may result in extensive tissue distribution.
  • Metabolism : Early studies indicate metabolic stability in liver microsomes with low levels of cytochrome P450 inhibition.
  • Excretion : Further studies are needed to elucidate the excretion pathways.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Case Study 1 : A study on similar triazolopyridinones showed effective inhibition of specific kinases involved in tumor growth. The findings suggest that modifications in substituents can lead to enhanced selectivity and potency.
  • Case Study 2 : Research on azepane-containing compounds revealed promising results in reducing seizure activity in animal models, indicating potential for neurological applications .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Introduction of the azepane-sulfonyl group via nucleophilic substitution using azepane and a sulfonyl chloride derivative under anhydrous conditions (e.g., DMSO as a solvent) .
  • Step 2 : Alkylation of the triazolopyridine core with 2-chloro-6-fluorobenzyl bromide in the presence of a base like K₂CO₃ .
  • Optimization : Adjust reaction time (48–72 hours) and temperature (80–100°C) to improve yield. Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • NMR : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., sulfonyl group at C6, benzyl group at C2) .
  • HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water gradients and ESI+ ionization .
  • X-ray crystallography : Resolve stereochemical ambiguities in the triazolopyridine core .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity, and what strategies can be used for SAR studies?

  • Key groups : The azepane-sulfonyl moiety enhances solubility and target binding, while the 2-chloro-6-fluorobenzyl group modulates steric interactions .
  • SAR strategies :
    • Synthesize analogs with variations in the sulfonyl group (e.g., cyclopropane-sulfonyl) and benzyl substituents (e.g., chloro vs. fluoro).
    • Test inhibitory activity in enzyme assays (e.g., kinase panels) and correlate with structural features .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours and analyze degradation via HPLC .
  • Oxidative stress : Expose to H₂O₂ (1–5 mM) and monitor sulfone oxidation by LC-MS .
  • Light sensitivity : Store samples under UV/visible light and track photodegradation products .

Q. How can contradictions in biological data across studies be resolved?

  • Example issue : Discrepancies in IC₅₀ values for kinase inhibition.
  • Resolution :
    • Standardize assay conditions (e.g., ATP concentration, incubation time) .
    • Validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods are suitable for predicting target interactions?

  • Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design a dose-response study for in vivo efficacy evaluation?

  • Model selection : Use xenograft mice (e.g., HCT-116 colorectal cancer) with 5–6 animals per group .
  • Dosing : Administer 10–100 mg/kg orally daily for 21 days. Include vehicle and positive controls.
  • Endpoints : Measure tumor volume (caliper) and serum biomarkers (ELISA) .

Methodological Notes

  • Synthetic validation : Cross-check yields and purity when replicating literature methods (e.g., DMSO vs. DMF solvent effects) .
  • Data reproducibility : Use internal standards (e.g., deuterated analogs) in LC-MS to minimize batch variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.